(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine

Chiral chromatography Enantiomeric purity assessment Analytical method validation

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral pyrrolidine derivative with the molecular formula C12H18N2 and molecular weight 190.28 g/mol. The compound features a pyrrolidine ring bearing a benzyl group at the N1 position and a methylamino substituent at the C3 position in the (R)-configuration.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 144043-17-4
Cat. No. B111902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
CAS144043-17-4
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCNC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1
InChIKeyUEAYAIWNQQWSBK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine (CAS 144043-17-4) Procurement & Technical Specifications Guide


(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral pyrrolidine derivative with the molecular formula C12H18N2 and molecular weight 190.28 g/mol [1]. The compound features a pyrrolidine ring bearing a benzyl group at the N1 position and a methylamino substituent at the C3 position in the (R)-configuration . Its XLogP3-AA value is 1.5, with one hydrogen bond donor and two hydrogen bond acceptors [1]. Commercially available specifications typically range from 95% to 98% minimum purity by GC [2].

Why (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine Cannot Be Replaced by Generic 3-Aminopyrrolidine Analogs


In chiral pyrrolidine-based synthetic intermediates, the specific combination of N-benzyl protection, C3 stereochemistry, and N-methylation state dictates both synthetic utility and downstream biological outcomes. Substitution with the unmethylated 3-aminopyrrolidine analog (CAS 114715-39-8) introduces an additional primary amine hydrogen bond donor (HBD count increases from 1 to 2) [1], altering reactivity in subsequent alkylation or acylation steps. Replacement with the dimethylamino analog (MW 204.32) eliminates the secondary amine hydrogen bond donor entirely while increasing steric bulk and lipophilicity [2]. Even the (3S)-enantiomer (CAS 169749-99-9), despite identical molecular formula and weight, produces inverted stereochemical outcomes in asymmetric synthesis applications and may exhibit distinct biological activity profiles . These structural and stereochemical differences preclude simple in-class substitution without validation of the complete synthetic route or biological assay.

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: Quantified Comparative Performance Data vs. Closest Analogs


Chiral HPLC Resolution: R-Factor Quantification of (R)-Enantiomer vs. Racemate

For the dihydrochloride salt form of the target compound, chiral HPLC using a cellulose-based stationary phase achieves resolution of the (R)- and (S)-enantiomers with a resolution factor (Rs) of 2.8 . This quantifies the analytical separability of the desired (3R)-enantiomer from its antipode.

Chiral chromatography Enantiomeric purity assessment Analytical method validation

Synthetic Yield Benchmark: (3R)-Methylamino Derivative Reduction Efficiency

In the synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine, lithium aluminum hydride reduction of the corresponding N-Boc protected precursor ((R)-(1-benzylpyrrolidin-3-yl)carbamic acid tert-butyl ester) yields the target compound with a reported yield of 98.6% after chromatographic purification .

Asymmetric synthesis Process chemistry Chiral intermediate manufacturing

Functional Group Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. 3-Aminopyrrolidine and Dimethylamino Analogs

The (3R)-methylamino derivative possesses exactly one hydrogen bond donor (the secondary amine N-H) and two hydrogen bond acceptors (the tertiary pyrrolidine nitrogen and the secondary amine nitrogen) [1]. This profile differs systematically from its closest analogs.

Medicinal chemistry Structure-activity relationship Ligand design

Stereochemical Specification: Optical Rotation Differentiation from (3S)-Enantiomer

The (3R)-enantiomer exhibits levorotatory optical rotation, designated as (-), while the (3S)-enantiomer (CAS 169749-99-9) is dextrorotatory (+) with a measured specific rotation of [α]²⁰ᴅ = +2.8° to +3.2° (c = 10 in EtOH) . The magnitude and sign of rotation provide orthogonal confirmation of stereochemical identity.

Chiral purity Enantiomeric excess determination Quality control

Molecular Weight and Lipophilicity Differentiation in Synthetic Intermediate Selection

The monomethylamino substitution pattern produces a molecular weight of 190.28 and XLogP3 of 1.5 [1]. This places the compound at an intermediate position between the lighter 3-amino analog (MW 176.26) and the heavier, more lipophilic dimethylamino analog (MW 204.32, XLogP3 not reported but expected higher due to additional methyl group) [2].

Drug design Lead optimization Building block selection

Synthetic Versatility: N-Benzyl Protection Enables Selective Downstream Manipulation

The N-benzyl protecting group on the pyrrolidine nitrogen remains intact under the reductive amination and alkylation conditions used to install and modify the C3-methylamino functionality . This orthogonality permits selective deprotection (e.g., hydrogenolysis) after C3 functionalization is complete, a key strategic advantage over unprotected 3-(methylamino)pyrrolidine.

Protecting group strategy Orthogonal synthesis Multistep route design

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Chiral Fluoroquinolone Antibiotics (e.g., PF-00951966)

This compound serves as a key intermediate in the stereoselective synthesis of PF-00951966, a fluoroquinolone antibiotic effective against multidrug-resistant organisms . The (3R)-stereochemistry is essential for the biological activity of the final antibacterial agent. The high synthetic yield (98.6%) and robust analytical resolution (Rs = 2.8) ensure reliable supply of enantiomerically pure material for this application [1].

Development of JAK1-Selective Inhibitors for Autoimmune Disease

The 3(R)-aminopyrrolidine scaffold, of which (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a functionalized derivative, has been employed in the design of JAK1-selective inhibitors through modification of tofacitinib's core structure . The monomethylamino substitution pattern (HBD=1, HBA=2) provides intermediate hydrogen bonding capacity suitable for optimizing kinase selectivity profiles [1].

Asymmetric Synthesis and Chiral Ligand Preparation

The compound's defined (3R)-stereochemistry and levorotatory optical rotation enable its use as a chiral building block in asymmetric synthesis and as a precursor to chiral ligands containing multiple stereocenters . The N-benzyl protecting group allows selective C3 functionalization followed by orthogonal deprotection, facilitating complex chiral molecule assembly [1].

Analytical Reference Standard for Chiral HPLC Method Development

Given the demonstrated resolution factor of Rs = 2.8 on cellulose-based chiral stationary phases for the dihydrochloride salt , the free base form serves as a suitable reference compound for developing and validating chiral HPLC methods for related pyrrolidine-based pharmaceuticals. The opposite optical rotation relative to the (3S)-enantiomer provides an orthogonal identity verification parameter [1].

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